molecular formula C11H10N2 B1366939 Naphthalene-1-carboxamidine CAS No. 14805-64-2

Naphthalene-1-carboxamidine

Cat. No.: B1366939
CAS No.: 14805-64-2
M. Wt: 170.21 g/mol
InChI Key: MELCHBVBYGSSOC-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound is widely used in organic synthesis due to its excellent reactivity and selectivity, making it a crucial building block in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Naphthalene-1-carboxamidine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research has shown its potential as an inhibitor of protein kinases and histone deacetylases, making it a candidate for cancer therapy.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Future Directions

Naphthalene and its derivatives have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine . Further investigation is needed to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements .

Biochemical Analysis

Biochemical Properties

Naphthalene-1-carboxamidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of transaminases such as Alanine Aminotransaminase and Aspartate Aminotransaminase . These interactions can lead to significant changes in the biochemical pathways within cells, affecting protein and glycogen levels . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the metabolic flux.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to a decrease in protein and glycogen levels in muscle tissues . This compound can also impact cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of biochemical changes, including altered gene expression and metabolic flux. The compound’s ability to inhibit transaminases is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and altered metabolic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been associated with severe inhibition of enzyme activity and disruption of metabolic pathways . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit transaminases plays a significant role in its impact on metabolic pathways . By altering enzyme activity, this compound can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1-carboxamidine can be synthesized through various methods. One common approach involves the reaction of naphthalene-1-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-1-carboxamide.

    Reduction: Reduction reactions can convert it into this compound hydrochloride.

    Substitution: Electrophilic aromatic substitution reactions are common, with the 1-position being the most reactive.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are employed.

Major Products:

    Oxidation: Naphthalene-1-carboxamide.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of naphthalene-1-carboxamidine involves its interaction with molecular targets such as protein kinases and histone deacetylases. By inhibiting these enzymes, it can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. This makes it a promising compound for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

  • Naphthalene-1-carboxamide
  • Naphthalene-2-carboxamidine
  • Naphthalene-1-carboxanilide

Comparison: Naphthalene-1-carboxamidine is unique due to its specific reactivity and selectivity in chemical reactions. Compared to naphthalene-1-carboxamide, it has a higher reactivity towards electrophilic substitution. Naphthalene-2-carboxamidine, while similar in structure, exhibits different reactivity patterns due to the position of the functional group. Naphthalene-1-carboxanilide, on the other hand, has distinct biological activities and applications .

Properties

IUPAC Name

naphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELCHBVBYGSSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486483
Record name NAPHTHALENE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14805-64-2
Record name NAPHTHALENE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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